(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activity
Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. One study focused on creating new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop potent antimicrobial agents. These compounds showed promising antibacterial and antifungal activities, suggesting their potential in combating microbial infections (Darwish et al., 2014).
Anticancer and Antioxidant Activities
Another aspect of sulfonamide research includes the investigation of their anticancer and antioxidant capacities. For instance, some sulfonamide derivatives were synthesized and tested for their antioxidant activity. These studies highlight the compounds' ability to scavenge free radicals and demonstrate significant antioxidant properties, which are crucial in developing therapies for diseases associated with oxidative stress (Talapuru et al., 2014).
Enzyme Inhibitory Properties
The enzyme inhibitory potential of sulfonamides also garners interest, particularly in the context of α-glucosidase and acetylcholinesterase inhibition. Such properties are vital for developing treatments for diabetes and neurodegenerative diseases, respectively. Research into new sulfonamides with benzodioxane and acetamide moieties has shown substantial inhibitory activity, underscoring the therapeutic potential of these compounds (Abbasi et al., 2019).
Anticonvulsant Properties
Exploring the anticonvulsant effects of sulfonamide derivatives represents another significant area of research. Compounds with a sulfonamide thiazole moiety have been synthesized and evaluated for their protection against convulsions. This research underscores the potential of sulfonamide derivatives in developing new anticonvulsant drugs, contributing to epilepsy treatment strategies (Farag et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S3/c1-3-8-19-14-7-6-13(25(2,21)22)11-15(14)24-17(19)18-16(20)10-12-5-4-9-23-12/h1,4-7,9,11H,8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVYLTLTKFEDAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CS3)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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